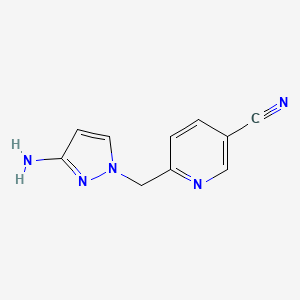![molecular formula C9H9Cl2N3O B12987884 1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone](/img/structure/B12987884.png)
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone is a chemical compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol . This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Reaction Conditions: The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C.
Synthetic Routes: The compound is synthesized through a series of reactions, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization.
Industrial Production: For large-scale production, the synthesis is optimized to ensure high yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone can be compared with other similar compounds in the pyrido[3,4-d]pyrimidine family :
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: Another related compound with variations in the substituents, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C9H9Cl2N3O |
|---|---|
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
1-(2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C9H9Cl2N3O/c1-5(15)14-3-2-6-7(4-14)12-9(11)13-8(6)10/h2-4H2,1H3 |
Clé InChI |
RXNBWTMFYCNZFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C(C1)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


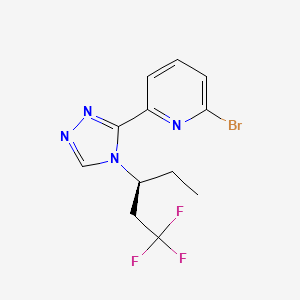

![2-[(3R)-1-benzylpiperidin-3-yl]ethanamine](/img/structure/B12987809.png)
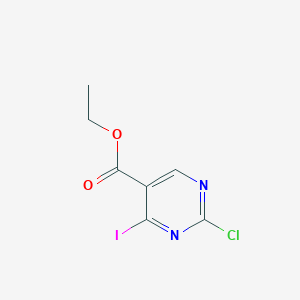
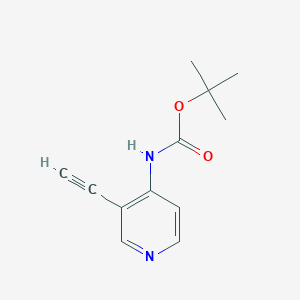
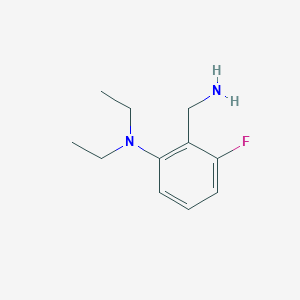
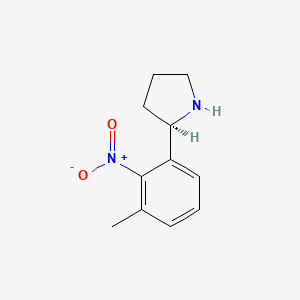
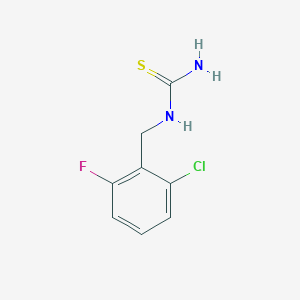
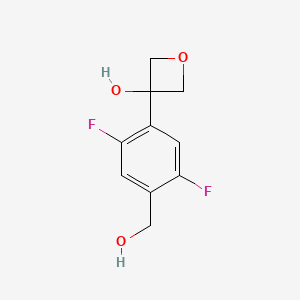
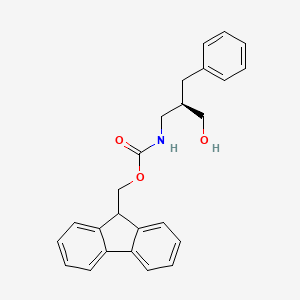
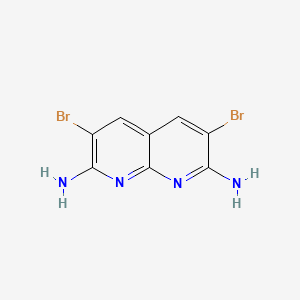
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B12987859.png)
